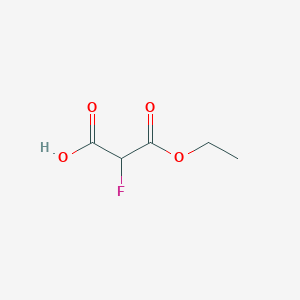

3-Ethoxy-2-fluoro-3-oxopropanoic acid

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Ethoxy-2-fluoro-3-oxopropanoic acid is a useful research compound. Its molecular formula is C5H7FO4 and its molecular weight is 150.10 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Organic Synthesis

3-Ethoxy-2-fluoro-3-oxopropanoic acid serves as a building block in organic synthesis. Its unique structure allows it to participate in various chemical reactions, including:

- Oxidation: The keto group can be oxidized to yield carboxylic acids.

- Reduction: The keto group can be reduced to form alcohols.

- Substitution Reactions: The fluoromethyl group can engage in nucleophilic substitution reactions.

These properties make it valuable for creating more complex organic molecules used in pharmaceuticals and agrochemicals.

Research has indicated that this compound may exhibit significant biological activity. Studies focus on its interactions with biomolecules, potentially influencing enzyme activity or receptor binding. For instance, the fluoromethyl group is known to enhance binding affinity to specific biological targets, which could lead to the development of new therapeutic agents.

Medicinal Chemistry

This compound is being explored for its potential therapeutic properties:

- Antiparasitic Activity: Initial studies suggest that derivatives of this compound may have efficacy against parasitic infections such as visceral leishmaniasis. Research indicates that compounds similar to this compound can reduce parasite burdens in animal models, highlighting its potential as a precursor for drug development .

- Drug Development: The compound's structural features allow it to serve as a precursor for synthesizing novel drugs targeting various diseases. Its reactivity can be harnessed to develop compounds with improved pharmacokinetic profiles.

Table 1: Comparison of Reactivity

| Reaction Type | Product Formed | Common Reagents |

|---|---|---|

| Oxidation | Carboxylic acids | Potassium permanganate, CrO₃ |

| Reduction | Alcohols | NaBH₄, LiAlH₄ |

| Nucleophilic Substitution | Substituted derivatives | Hydroxide ions (OH⁻), Amines (NH₂R) |

| Study Focus | Findings | Reference |

|---|---|---|

| Antiparasitic Efficacy | Reduced parasite burden by >70% in models | |

| Binding Affinity | Enhanced reactivity due to fluoromethyl group |

Case Studies

Case Study 1: Antiparasitic Activity Assessment

In a study assessing the efficacy of compounds derived from this compound against visceral leishmaniasis, researchers found that certain derivatives exhibited significant reductions in parasite load in mouse models. The study highlighted the importance of structural modifications to enhance efficacy and minimize toxicity .

Case Study 2: Organic Synthesis Innovations

A research team utilized this compound as a key intermediate in synthesizing novel fluorinated compounds with potential applications in drug design. The study demonstrated how variations in reaction conditions could optimize yield and purity, showcasing the compound's versatility in synthetic chemistry.

属性

分子式 |

C5H7FO4 |

|---|---|

分子量 |

150.10 g/mol |

IUPAC 名称 |

3-ethoxy-2-fluoro-3-oxopropanoic acid |

InChI |

InChI=1S/C5H7FO4/c1-2-10-5(9)3(6)4(7)8/h3H,2H2,1H3,(H,7,8) |

InChI 键 |

MBHUWFBTQONAMA-UHFFFAOYSA-N |

规范 SMILES |

CCOC(=O)C(C(=O)O)F |

产品来源 |

United States |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。